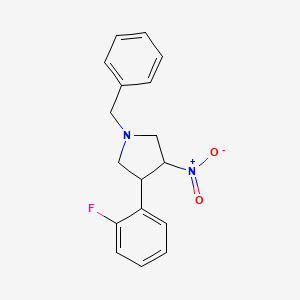

1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine

Overview

Description

Synthesis Analysis

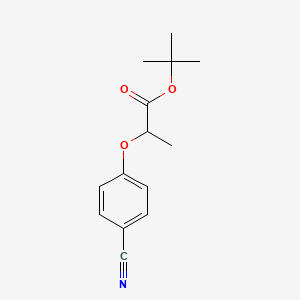

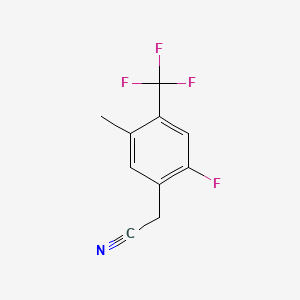

While specific synthesis methods for “1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a compound named VONO-003 was synthesized through nucleophilic substitution of VONO-001 with 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (VONO-002), followed by a Raney-Ni promoted reduction reaction .

Chemical Reactions Analysis

The chemical reactivity of “1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine” can be inferred from similar compounds. For example, chloro- and fluoropyrroles have been found to act as electron donors during their interaction with DNA bases .

Scientific Research Applications

Synthesis and Analytical Characterization

Synthesis and Isomer Characterization : A study focused on the synthesis and analytical characterization of a related compound, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), and its isomers. The research detailed comprehensive analytical characterizations using mass spectrometry, chromatography, and spectroscopy to differentiate between isomers, providing a foundation for further exploration of such compounds in clinical applications and research chemicals (Dybek et al., 2019).

Radiosynthesis and PET Ligands

PET Radioligand Development : Another application involves the radiosynthesis and evaluation of an (18)F-labeled positron emission tomography (PET) radioligand based on a nonimidazole 2-aminoethylbenzofuran chemotype for imaging brain histamine subtype-3 receptors. This work highlights the potential of fluorinated compounds in developing new PET radioligands for brain imaging, contributing to the understanding and treatment of neurological disorders (Bao et al., 2012).

Chemical Synthesis and Drug Development

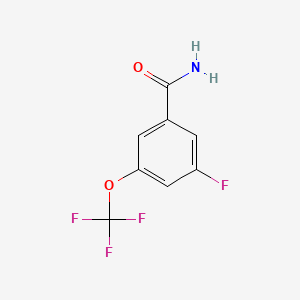

Cholinesterase Inhibitory Activity : Research into spiropyrrolidine scaffold tethered benzo[b]thiophene analogues, derived from similar fluorinated compounds, showed moderate cholinesterase inhibitory activity. Such findings suggest potential applications in treating neurodegenerative diseases, including Alzheimer's disease (Barakat et al., 2020).

Material Science and Sensing Applications

Luminescent Sensor Development : A study on a triphenylamine-functionalized luminescent sensor demonstrated efficient detection of p-nitroaniline, showcasing the use of related compounds in developing materials for sensitive and selective detection of nitroaromatics, important for environmental monitoring and security applications (Ji et al., 2018).

Anticancer and Anti-inflammatory Research

Anticancer Activity : Compounds synthesized from related fluorinated pyrrolidines were evaluated for their anti-proliferative properties against cancer cell lines. One study found that 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile induced apoptosis in colorectal cancer cells, suggesting potential as chemotherapeutic agents (Ahagh et al., 2019).

properties

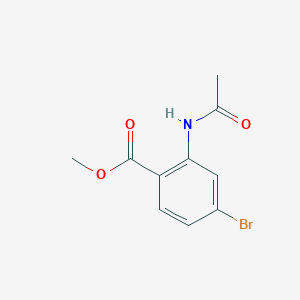

IUPAC Name |

1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-16-9-5-4-8-14(16)15-11-19(12-17(15)20(21)22)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEJNSUYFKBRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)

![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)

![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)